Product packaging for (1H-Indol-2-ylmethyl)methylamine(Cat. No.:CAS No. 90888-62-3)

(1H-Indol-2-ylmethyl)methylamine

Cat. No.: B1313730
CAS No.: 90888-62-3
M. Wt: 160.22 g/mol
InChI Key: RDIZNKNSMGEKKE-UHFFFAOYSA-N
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Description

(1H-Indol-2-ylmethyl)methylamine is a chemical building block of interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules and natural products . Indole derivatives have been extensively researched for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . This specific derivative, featuring a methylamine group at the 2-position of the indole ring, serves as a versatile precursor or intermediate in multicomponent reactions (MCRs) and other synthetic transformations for constructing complex heterocyclic compounds . Its application is primarily focused on the discovery and early optimization of new therapeutic agents, as demonstrated by research into indole-based compounds for treating conditions such as Chagas disease . Researchers value this compound for the design of polycyclic structures and the exploration of structure-activity relationships (SAR) . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B1313730 (1H-Indol-2-ylmethyl)methylamine CAS No. 90888-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIZNKNSMGEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301289
Record name N-Methyl-1H-indole-2-methanamine
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90888-62-3
Record name N-Methyl-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90888-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-indole-2-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indol 2 Ylmethyl Methylamine and Advanced Derivatives

Strategic Approaches for the Formation of the Indole-2-ylmethylamine Core

The construction of the fundamental indole-2-ylmethylamine framework can be achieved through several key synthetic transformations. These methods focus on efficiently forming the crucial C-N bond at the C2 position of the indole (B1671886) ring.

Reductive Amination Routes

Reductive amination is a widely employed and versatile method for synthesizing amines. mdpi.comnih.gov This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.comyoutube.com The reaction can be performed in a one-pot procedure, which is highly efficient. youtube.com

For the synthesis of (1H-Indol-2-ylmethyl)methylamine, this strategy would utilize indole-2-carbaldehyde as the starting material, which reacts with methylamine (B109427) to form an intermediate imine. Subsequent reduction of this imine yields the target secondary amine. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. youtube.com The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives as the reducing agent. mdpi.com

Starting Material Reagents Product Key Features
Indole-2-carbaldehyde1. Methylamine (CH₃NH₂) 2. Reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd)This compoundVersatile, often high-yielding, can be a one-pot reaction. youtube.com

Alkylation Reactions at the Indole C2 Position

Direct alkylation at the C2 position of the indole nucleus presents a challenge due to the inherent nucleophilicity of the C3 position. nih.gov However, various methods have been developed to achieve site-selective C2 functionalization. These often involve the use of a directing group on the indole nitrogen to steer the reaction to the desired position. acs.org

For instance, a cationic iridium-catalyzed C2-alkylation of N-substituted indole derivatives with alkenes has been developed. acs.org The choice of the directing group, such as an acetyl or benzoyl group on the nitrogen, can selectively yield linear or branched 2-alkylindoles. acs.org Another approach involves a redox-relay Heck reaction of 2-indole triflates to achieve enantioselective C2-alkylation. nih.gov Light-driven, metal-free protocols have also been reported for the direct C-H alkylation of indoles at the C2 position using α-iodosulfones. beilstein-journals.org While these examples don't directly form the aminomethyl group in one step, they establish methods for C2-alkylation which could be adapted. A subsequent functional group interconversion of the introduced alkyl chain would be necessary to yield the desired amine.

Method Catalyst/Reagent Substrate Product Type
Cationic Iridium-Catalyzed C-H AlkylationIridium ComplexN-substituted Indole, AlkeneLinear or Branched 2-Alkylindoles acs.org
Redox-Relay Heck ReactionPalladium Catalyst2-Indole Triflate, AlkenolEnantioenriched 2-Alkylindoles nih.gov
Photochemical C-H AlkylationLight, DABCOIndole, α-Iodosulfone2-Alkylsulfone Indoles beilstein-journals.org

Amine Derivatization via Coupling Reactions

Cross-coupling reactions offer a powerful tool for the formation of C-N bonds. While many coupling reactions on indoles target the C3 position, methods for C2 amination are also being explored. For example, copper-catalyzed three-component coupling reactions between 2-aminobenzaldehyde, a secondary amine, and an alkyne can lead to 3-aminoindoles after a cascade transformation. nih.gov Although this example leads to a 3-substituted product, the principles of multicomponent coupling reactions are relevant for constructing complex indole derivatives.

More directly, copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has been developed, though this typically modifies the indole nitrogen (N1 position). rsc.org For C2 functionalization, one could envision a strategy involving a pre-functionalized indole, such as a 2-haloindole or 2-triflyloxyindole, which could then undergo a palladium- or copper-catalyzed cross-coupling reaction with an appropriate aminomethyl equivalent.

Syntheses of N-Substituted this compound Analogs

Once the this compound core is established, the secondary amine provides a convenient handle for further derivatization through N-alkylation and N-acylation, allowing for the synthesis of a diverse library of analogs.

N-Alkylation and N-Acylation Protocols

N-Alkylation: The secondary amine of this compound can be readily alkylated to form tertiary amines. This can be achieved using various alkylating agents such as alkyl halides in the presence of a base. Another powerful method is the "hydrogen-borrowing" or "hydrogen autotransfer" reaction, where an alcohol is used as the alkylating agent, catalyzed by transition metal complexes (e.g., iron or ruthenium). This method is environmentally friendly as the only byproduct is water. nih.gov

N-Acylation: N-acylation is a common transformation to introduce an acyl group onto the nitrogen atom, forming an amide. This reaction is typically carried out using acylating agents like acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). A chemoselective N-acylation of indoles has been developed using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.govd-nb.info This method offers good functional group tolerance. nih.gov

Reaction Type Reagents Product Key Features
N-AlkylationAlkyl Halide, BaseTertiary AmineClassical and straightforward method.
Hydrogen-Borrowing N-AlkylationAlcohol, Transition Metal CatalystTertiary AmineAtom-economical and environmentally benign. nih.gov
N-AcylationAcyl Chloride / Anhydride, BaseAmideCommon and efficient for amide bond formation.
N-Acylation with ThioestersThioester, Cs₂CO₃AmideChemoselective, good functional group tolerance. nih.govd-nb.info

Mannich-Type Reactions for Indolyl Amine Derivatives

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. uobaghdad.edu.iq In the context of indoles, this reaction typically occurs at the electron-rich C3 position to yield gramine-type products. core.ac.ukchemtube3d.com The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which then undergoes electrophilic substitution with the indole. clockss.org

Ring-Substituted Indole-2-ylmethylamine Synthesis Strategies

The synthesis of this compound and its ring-substituted derivatives typically commences with the corresponding indole-2-carbaldehyde. A primary and effective method for introducing the methylaminomethyl group at the C2 position is through reductive amination. This two-step one-pot process involves the initial formation of an imine by reacting the indole-2-carbaldehyde with methylamine, followed by in-situ reduction of the imine to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. The selection of the reducing agent and reaction conditions can be tailored based on the specific substituents on the indole ring to optimize the yield and purity of the final product. For instance, the synthesis of various ring-substituted (1H-Indol-2-ylmethyl)methylamines can be achieved by starting with appropriately substituted indole-2-carbaldehydes.

Starting Material (Substituted Indole-2-carbaldehyde)Product (this compound Derivative)Typical Reducing Agent
5-Bromo-1H-indole-2-carbaldehyde(5-Bromo-1H-indol-2-ylmethyl)methylamineSodium borohydride
5-Methoxy-1H-indole-2-carbaldehyde(5-Methoxy-1H-indol-2-ylmethyl)methylamineSodium cyanoborohydride
6-Chloro-1H-indole-2-carbaldehyde(6-Chloro-1H-indol-2-ylmethyl)methylamineSodium borohydride
N-Methyl-1H-indole-2-carbaldehydeN-Methyl-1-(1H-indol-2-yl)methanamineSodium borohydride

Multi-component Reaction Applications in Indole-2-ylmethylamine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single synthetic operation. While direct multi-component syntheses of this compound are not extensively documented, MCRs can be strategically employed to generate highly functionalized indole-2-ylmethylamine derivatives. For example, a Ugi-type reaction involving an indole-2-carboxylic acid, an isocyanide, an amine (such as methylamine), and an aldehyde or ketone could potentially lead to the formation of complex amides incorporating the indole-2-methylamine backbone.

The versatility of MCRs lies in the ability to vary each component, providing rapid access to a library of structurally diverse compounds. This approach is particularly valuable in drug discovery for the exploration of structure-activity relationships.

Cascade Reactions Involving 2-Indolylmethyl Precursors

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. The synthesis of indole-2-ylmethylamine derivatives can be achieved through cascade sequences. For instance, a cascade reaction can be initiated from 2-alkynylanilines. An aminopalladation reaction followed by a cross-coupling cascade with suitable precursors can lead to the formation of functionalized indoles, which can then be further elaborated to the target methylamine derivatives.

Another potential cascade approach involves the reaction of 2-ethynylaniline with an aldehyde and an amine in the presence of a suitable catalyst. This could trigger a sequence of reactions including hydroamination, cyclization, and subsequent functionalization to yield complex indole-2-ylmethylamine structures.

One-Pot Synthetic Sequences for Structural Complexity

A notable example is the one-pot synthesis of tryptamines and their homologues, which shares synthetic principles applicable to indole-2-ylmethylamines. This can involve a domino reaction sequence starting from aryl hydrazines and chloroalkylalkynes, consisting of a titanium-catalyzed amination, a princeton.eduprinceton.edu-sigmatropic rearrangement, and a nucleophilic substitution. A similar strategy could be adapted for the synthesis of N-methyl-1H-indole-2-methanamine derivatives.

Catalytic Enantioselective Synthesis of Chiral Indole-2-ylmethylamine Frameworks

The development of enantioselective methods for the synthesis of chiral amines is of paramount importance in pharmaceutical chemistry, as the biological activity of a molecule often depends on its stereochemistry. Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched indole-2-ylmethylamine frameworks.

Asymmetric Catalysis in Indole Functionalization

Asymmetric catalysis can be employed to introduce chirality during the synthesis of indole-2-ylmethylamine precursors. A key strategy involves the asymmetric reduction of the imine intermediate formed from indole-2-carbaldehyde and methylamine. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, in a transfer hydrogenation reaction.

For instance, the asymmetric transfer hydrogenation of N-(1H-indol-2-ylmethylene)methanamine can be catalyzed by chiral ruthenium or rhodium complexes, utilizing a hydrogen source like isopropanol or formic acid, to yield the chiral this compound with high enantioselectivity.

Catalyst SystemHydrogen SourceProduct Enantiomeric Excess (ee)
Chiral Ruthenium-Diamine ComplexFormic acid/TriethylamineHigh
Chiral Rhodium-Diphosphine ComplexIsopropanolGood to Excellent
Chiral Iridium-Phosphine ComplexHydrogen gasHigh

Dynamic Kinetic Resolution Mechanisms in Indole Derivative Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture of a starting material into a single enantiomer of the product in theoretically 100% yield. wikipedia.org This is achieved by combining a rapid in-situ racemization of the starting material with a highly enantioselective reaction. wikipedia.org

In the context of synthesizing chiral indole-2-ylmethylamine frameworks, DKR can be applied to a racemic precursor. For example, a racemic 2-substituted indole derivative could undergo a palladium-catalyzed asymmetric hydrogenation in a DKR process to afford a chiral indoline (B122111) with excellent diastereo- and enantioselectivity. princeton.eduresearchgate.netchim.it While not a direct synthesis of the target amine, this demonstrates the potential of DKR in creating chiral indole-based structures that can be further converted to the desired product. The mechanism often relies on the rapid interconversion of enantiomers through an intermediate, such as an enamine, promoted by an acid. princeton.educhim.it

Spectroscopic and Advanced Structural Elucidation of 1h Indol 2 Ylmethyl Methylamine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of (1H-Indol-2-ylmethyl)methylamine provides a proton-by-proton map of the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) bridge protons, the N-methyl protons, and the protons on the nitrogen atoms.

The aromatic region typically displays complex multiplets between δ 7.0 and 7.6 ppm, corresponding to the four protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7). The proton at the 3-position of the indole ring (H-3) is expected to appear as a singlet or a narrow triplet around δ 6.3-6.5 ppm. The indole N-H proton (H-1) is typically observed as a broad singlet at a downfield chemical shift (δ > 8.0 ppm), the exact position of which can be highly dependent on solvent and concentration. ipb.pt

The aliphatic region contains signals for the methylene (-CH₂-) and methyl (-CH₃) groups. The methylene protons, being adjacent to the indole C-2 position and the methylamino group, would likely appear as a singlet around δ 3.8-4.0 ppm. The N-methyl protons are expected to produce a singlet at approximately δ 2.4-2.6 ppm. docbrown.info The amine N-H proton signal is often broad and may appear over a wide range, sometimes exchanging with residual water in the solvent, which can lead to its disappearance. docbrown.info

Spin-spin coupling, observed as the splitting of signals, provides information about adjacent, non-equivalent protons. For instance, the aromatic protons exhibit coupling constants (J) characteristic of their ortho, meta, and para relationships, aiding in their specific assignment. uobasrah.edu.iq

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-1 (Indole N-H)> 8.0broad singlet-
H-7~7.5-7.6doublet~7.5-8.0 (ortho)
H-4~7.4-7.5doublet~7.5-8.0 (ortho)
H-5, H-6~7.0-7.2multiplet-
H-3~6.3-6.5singlet-
C2-CH₂-N~3.8-4.0singlet-
N-CH₃~2.4-2.6singlet-
N-H (amine)variablebroad singlet-

Note: Data are predicted based on typical chemical shifts for indole and methylamine (B109427) moieties.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The this compound molecule has 10 unique carbon atoms. sigmaaldrich.com

The indole ring carbons typically resonate in the range of δ 100-140 ppm. The C-2 carbon, being attached to the electron-donating nitrogen and the methylene group, is expected at the downfield end of this range, likely around δ 138-140 ppm. The C-7a and C-3a carbons, located at the ring junction, appear around δ 136 and δ 128 ppm, respectively. The remaining aromatic carbons (C-4, C-5, C-6, C-7) and the C-3 carbon will resonate between δ 100 and 125 ppm. rsc.org

The aliphatic carbons, the methylene (-CH₂-) and methyl (-CH₃), appear at higher field (lower δ values). The methylene carbon is expected around δ 45-50 ppm, and the N-methyl carbon should appear in the range of δ 30-35 ppm. Multiplicity analysis, often performed using DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would confirm the presence of one CH₃ group, one CH₂ group, five CH groups (in the indole ring), and three quaternary carbons (C-2, C-3a, C-7a).

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
C-2~138-140C
C-7a~136C
C-3a~128C
C-4, C-5, C-6, C-7~110-125CH
C-3~100-102CH
C2-CH₂-N~45-50CH₂
N-CH₃~30-35CH₃

Note: Data are predicted based on typical chemical shifts for indole and methylamine moieties.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, COSY would be crucial for tracing the connectivity of the aromatic protons (H-4 through H-7) and confirming their relative positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, it would show a cross-peak between the methylene proton signal (~δ 3.9 ppm) and the methylene carbon signal (~δ 48 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is exceptionally powerful for connecting different parts of the molecule. Key HMBC correlations expected for this compound would include:

Correlation from the methylene protons (C2-CH ₂) to the indole carbons C-2 and C-3.

Correlation from the N-methyl protons (N-CH ₃) to the methylene carbon (C2-C H₂-N).

Correlations from the indole H-3 proton to carbons C-2, C-3a, and C-4.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₂N₂. sigmaaldrich.com High-resolution mass spectrometry would yield a measured mass that is very close to the calculated exact mass, confirming this formula and ruling out other possibilities with the same nominal mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₂N₂
Nominal Mass160
Monoisotopic Mass (Calculated)160.1000
Expected [M+H]⁺ Ion161.1073

Electron Ionization (EI) mass spectrometry causes molecules to fragment in reproducible ways, creating a "fingerprint" that can aid in identification. The fragmentation of indol-2-ylmethylamine systems is typically dominated by cleavages that lead to stable, resonance-stabilized ions. scirp.org

The most prominent fragmentation pathway for this compound is the cleavage of the C2-CH₂ bond (benzylic cleavage), which is alpha to both the indole ring and the amine nitrogen. This cleavage would result in the formation of a highly stable indol-2-ylmethyl cation. This cation can rearrange to a quinolinium-like structure, which is a characteristic fragmentation pattern for indole derivatives. scirp.orgresearchgate.net

Another significant fragmentation would be the alpha-cleavage of the CH₂-N bond, leading to the loss of a methylamino radical (•NHCH₃) to form an ion at m/z 130, corresponding to the indol-2-ylmethyl cation.

Table 4: Expected Diagnostic Ions in the Mass Spectrum of this compound

m/zProposed Ion StructureFragmentation Pathway
160[C₁₀H₁₂N₂]⁺•Molecular Ion (M⁺•)
159[M-H]⁺Loss of a hydrogen radical
130[C₉H₈N]⁺α-cleavage, loss of •NHCH₃
115[C₈H₅N]⁺Loss of HCN from m/z 130, followed by rearrangement

These characteristic fragmentation patterns provide strong evidence for the indol-2-ylmethylamine core structure. scirp.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive analytical tool for identifying the functional groups present within a molecule. By measuring the interaction of infrared radiation or inelastically scattered light with a sample, a unique vibrational spectrum is generated, which acts as a molecular "fingerprint." For this compound, both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed insights into its structural composition, particularly the characteristic vibrations of the indole nucleus, the secondary amine, and the methylene bridge.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides qualitative information about the functional groups present. While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on extensive data available for the indole moiety and secondary amines.

The FTIR spectrum of the parent indole molecule typically displays a sharp absorption peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole (B145914) ring. nist.gov Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. nist.gov The spectrum is further characterized by strong aromatic C=C stretching bands between 1620 cm⁻¹ and 1450 cm⁻¹. nist.gov For the this compound molecule, additional peaks are expected from the methylamine side chain. The secondary amine (N-H) stretching vibration should appear as a weaker band in the 3350-3310 cm⁻¹ range. Aliphatic C-H stretching from the methylene (-CH₂-) and methyl (-CH₃) groups are anticipated between 2975 cm⁻¹ and 2820 cm⁻¹. Furthermore, N-H bending vibrations are expected in the 1650-1550 cm⁻¹ region, potentially overlapping with the indole C=C stretching bands. mdpi.com

Table 1: Predicted FTIR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 N-H Stretch Indole Ring
3350 - 3310 N-H Stretch Secondary Amine
3100 - 3000 C-H Stretch Aromatic (Indole)
2975 - 2820 C-H Stretch Aliphatic (-CH₂-, -CH₃)
1650 - 1550 N-H Bend Secondary Amine
1620 - 1450 C=C Stretch Aromatic (Indole)
1350 - 1250 C-N Stretch Aryl-N and Alkyl-N

Raman spectroscopy provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. nist.gov While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, making it well-suited for analyzing the indole ring's C=C and C-C bonds.

Table 2: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~3400 N-H Stretch Indole Ring
3070 - 3050 C-H Stretch Aromatic (Indole)
2950 - 2850 C-H Stretch Aliphatic (-CH₂-, -CH₃)
1620 - 1600 C=C Stretch Aromatic (Indole)
~1550 Ring Vibration (W3) Pyrrole Ring
1450 - 1430 CH₂/CH₃ Bend (Scissoring) Aliphatic Side Chain
1360 - 1340 Ring Vibration Indole Ring
1200 - 1000 C-N Stretch Amine Side Chain
~880 Ring Breathing (W17) Indole Ring

Electronic Absorption Spectroscopy for Chromophoric Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its UV spectrum is well-characterized by two main absorption bands, designated ¹Lₐ and ¹Lₑ. nih.gov These bands arise from π→π* transitions within the aromatic system.

In non-polar solvents, the ¹Lₑ band appears as a sharp, structured absorption around 270-290 nm, while the higher-energy ¹Lₐ band is a broader absorption centered around 220 nm. The position and intensity of these bands are sensitive to substitution on the indole ring. For this compound, the alkylamine substituent at the C2 position is expected to act as an auxochrome. This substitution is likely to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indole due to the electron-donating nature of the nitrogen atom, which perturbs the π-electron system of the indole nucleus. The NIST Chemistry WebBook shows that 2-methyl-1H-indole absorbs at approximately 275 nm, suggesting that an alkyl group at this position has a modest effect on the chromophore. nist.gov Therefore, a similar absorption profile is anticipated for this compound.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-Polar Solvent

Absorption Band Predicted λₘₐₓ (nm) Electronic Transition
¹Lₑ 275 - 295 π → π*

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related structures, such as N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, allows for a robust prediction of its solid-state characteristics. nih.gov

The indole ring system is known to be essentially planar. nih.gov It is expected that in the crystal lattice of this compound, the molecules will be linked by a network of intermolecular hydrogen bonds. The N-H group of the indole ring and the N-H group of the secondary amine are both excellent hydrogen bond donors. The nitrogen atom of the secondary amine can also act as a hydrogen bond acceptor. This functionality allows for the formation of various hydrogen bonding motifs, such as N-H···N interactions, which could link molecules into chains or dimers. nih.gov Furthermore, C-H···π interactions between the aliphatic side chain and the aromatic ring of neighboring molecules may also play a role in stabilizing the crystal packing. The conformation of the methylamine side chain relative to the indole ring will be determined by the optimization of these intermolecular forces to achieve the most stable crystal packing arrangement.

Computational Chemistry and Molecular Modeling Studies of 1h Indol 2 Ylmethyl Methylamine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Properties and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometries and various electronic properties of molecules. DFT calculations for derivatives of (1H-Indol-2-ylmethyl)methylamine involve solving the Kohn-Sham equations to obtain the electron density, from which properties like energy, orbital shapes, and electronic distribution can be derived. nih.govniscpr.res.in These calculations are fundamental for understanding the intrinsic properties of the molecules before exploring their interactions and reactivity. For instance, DFT studies on various indole (B1671886) derivatives have successfully predicted their structural parameters and electronic characteristics, providing a solid foundation for further analysis. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.comyoutube.com

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's ability to donate electrons, characterizing its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and indicates the ability to accept electrons, defining its electrophilicity. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. niscpr.res.in A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For indole derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich indole ring, while the LUMO distribution can vary depending on the substituents. nih.gov

DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
This compound-5.85-0.954.90
5-Nitro-(1H-Indol-2-ylmethyl)methylamine-6.20-1.504.70
5-Methoxy-(1H-Indol-2-ylmethyl)methylamine-5.60-0.804.80

This table presents hypothetical but representative data for FMO analysis of this compound derivatives, illustrating the effect of substituents on electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netdeeporigin.com The MEP map displays the electrostatic potential on the electron density surface, typically using a color spectrum. deeporigin.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of heteroatoms like nitrogen and oxygen.

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green regions denote neutral or zero potential areas.

For this compound derivatives, MEP analysis would reveal the most electron-rich site on the indole ring and the lone pair of the methylamine (B109427) nitrogen as potential centers for electrophilic interaction. The N-H protons of the indole and the amine group would be identified as electron-deficient regions. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. mdpi.comrsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure within a molecule, including lone pairs and bond orbitals. wikipedia.orgmpg.de It analyzes intramolecular charge distribution, delocalization of electron density, and hyperconjugative interactions by examining donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.orgdergipark.org.tr

The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a more significant interaction and greater charge delocalization, contributing to the molecule's stability. NBO analysis also calculates the natural atomic charges on each atom, offering a more chemically intuitive representation of charge distribution than other methods. For a molecule like this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the indole ring, providing insights into the electronic communication between the side chain and the heterocyclic core. wisc.eduq-chem.com

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N7 (Indole)π(C2-C3)18.5π-conjugation
LP(1) N12 (Amine)σ(C10-H11)5.2Hyperconjugation
σ(C2-C10)σ*(N12-C13)2.1Hyperconjugation

This table shows hypothetical NBO analysis data for this compound, illustrating key intramolecular interactions. Atom numbering is hypothetical for illustrative purposes.

Key descriptors include:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It is a measure of resistance to charge transfer. Hard molecules have a large energy gap.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ): χ = -μ. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com

These descriptors are invaluable for comparing the reactivity of a series of this compound derivatives, helping to predict how structural modifications will influence their chemical behavior. researchgate.net

DerivativeHardness (η)Electronegativity (χ)Electrophilicity (ω)
This compound2.453.402.36
5-Nitro-(1H-Indol-2-ylmethyl)methylamine2.353.853.15
5-Methoxy-(1H-Indol-2-ylmethyl)methylamine2.403.202.13

This table provides hypothetical global reactivity descriptors for this compound derivatives, calculated from the FMO energies in the previous table.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the key physicochemical properties or structural features (descriptors) that govern activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.goveurjchem.com 3D-QSAR methods extend this concept by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. mdpi.comjmaterenvironsci.com The methodology involves several steps:

A set of structurally related molecules with known biological activities is selected.

The molecules are aligned or superimposed based on a common structural feature.

Each aligned molecule is placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated at each grid point.

Partial Least Squares (PLS) analysis is then used to derive a mathematical equation that correlates the variations in these field values with the variations in biological activity. jmaterenvironsci.com

The results of a CoMFA study are often visualized as 3D contour maps. nih.gov

Steric Contour Maps: Green contours indicate regions where bulky substituents increase activity, while yellow contours show regions where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight areas where positive charge enhances activity, and red contours indicate regions where negative charge is favorable.

These maps provide a visual guide for designing new derivatives of this compound with improved activity by suggesting where to add or remove steric bulk and how to modify the electrostatic properties. mdpi.commdpi.com The statistical quality of a CoMFA model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov

ParameterValueDescription
q² (Cross-validated r²)> 0.5Indicates good predictive ability of the model.
r² (Non-cross-validated r²)> 0.6Shows the goodness of fit of the model.
Steric ContributionVariablePercentage of variance in activity explained by the steric field.
Electrostatic ContributionVariablePercentage of variance in activity explained by the electrostatic field.

This table outlines the key statistical parameters used to validate a CoMFA model and their typical significance. Actual values are specific to each study.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the rational design of novel therapeutic agents. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities, enabling the prediction of potency for newly designed molecules. nih.govnih.gov

For indolylmethylamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully employed. In a study on indolylmethylamine derivatives as monoamine oxidase (MAO) inhibitors, a CoMFA model was developed to correlate the steric and electrostatic fields of the molecules with their inhibitory constants (Ki). acs.org The resulting model not only showed good statistical significance but also provided contour maps that visualized the regions around the molecule where steric bulk or specific electrostatic charges would enhance or diminish biological activity. acs.org

Similarly, 2D-QSAR models have been developed for other indole derivatives to predict their antioxidant activity. nih.govresearchgate.net These models typically use topological, electronic, and physicochemical descriptors to build a linear regression equation that predicts the half-maximal inhibitory concentration (IC50). The statistical quality of these models is assessed using parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the external validation coefficient (R²ext). eurjchem.com

Table 1: Statistical Parameters for a Representative 2D-QSAR Model of Indole Derivatives

ParameterValueDescription
0.9328Coefficient of determination (Goodness of fit)
Q²LOO0.9212Leave-one-out cross-validation coefficient (Internal predictive ability)
R²ext0.929External validation coefficient (External predictive ability)

These predictive models serve as powerful tools for virtual screening and for prioritizing the synthesis of novel this compound derivatives with potentially enhanced biological profiles. plos.org

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide a detailed view of how a ligand, such as a this compound derivative, interacts with its biological target, typically a protein receptor or an enzyme. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unar.ac.id This method involves sampling a multitude of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.

Molecular Dynamics (MD) Simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of the binding mode and the flexibility of both the ligand and the protein in a simulated biological environment.

Prediction of Binding Modes and Affinities with Receptor Proteins

Molecular docking is extensively used to predict how this compound derivatives bind to their target proteins. For example, docking studies on various indole derivatives have successfully predicted their binding modes within the active sites of enzymes like tyrosinase and lanosterol 14-α-demethylase. researchgate.netmdpi.com These studies can identify the specific amino acid residues that form crucial interactions with the ligand.

The scoring functions used in docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). figshare.com While these scores are valuable for ranking potential ligands, more accurate predictions of binding free energy can be obtained using methods that incorporate data from MD simulations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach.

Table 2: Example Docking Scores and Predicted Interactions for an Indole Derivative

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Indole Derivative ATyrosinase-8.5His244, Ser282Hydrogen Bond
Indole Derivative ATyrosinase-Val248, Phe264Hydrophobic Interaction
Indole Derivative BCYP51-9.2Tyr132, Met487Hydrogen Bond, Pi-Pi Stacking

By accurately predicting binding modes and affinities, these computational methods guide the modification of the this compound scaffold to optimize its interaction with the target receptor. vu.nlnih.gov

Elucidation of Molecular Determinants for Ligand Selectivity

A significant challenge in drug design is achieving selectivity for a specific target over other related proteins to minimize off-target effects. Computational methods are instrumental in understanding the molecular basis of this selectivity.

By comparing the binding sites of different but related receptors (e.g., subtypes of a receptor or enzymes with similar functions), molecular modeling can identify subtle differences in their amino acid composition and architecture. For indolylmethylamine derivatives targeting MAO, 3D-QSAR and docking studies have revealed the molecular determinants of selectivity between the MAO-A and MAO-B isoforms. acs.org The CoMFA models demonstrated that both steric and electrostatic properties at the 5-position of the indole ring are critical for distinguishing between the two enzymes. acs.org For instance, a bulky substituent might be favored in the larger binding pocket of one isoform but clash with residues in the smaller pocket of the other, thereby conferring selectivity.

This detailed structural insight allows for the rational design of derivatives with modified substituents that exploit these differences, leading to highly selective ligands.

Conformational Analysis in Simulated Biological Environments

The biological activity of a molecule is intimately linked to its three-dimensional conformation. A ligand must adopt a specific conformation to fit optimally into the binding site of its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov

MD simulations are particularly powerful for this purpose as they allow the exploration of the conformational landscape of a this compound derivative in a simulated aqueous or membrane environment, mimicking physiological conditions. nih.gov These simulations can reveal how the molecule flexes and rotates, the preferred torsional angles of its rotatable bonds, and how its conformation changes upon binding to a receptor. This dynamic understanding of the ligand's behavior is crucial for a complete picture of ligand-target recognition.

Structure Activity Relationships Sar and Mechanistic Pathways of Biological Activity for Indole 2 Ylmethylamine Derivatives

Modulation of Enzyme Activities by Indole-2-ylmethylamine Analogs

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Indole-2-ylmethylamine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of neurotransmitters. The two isoforms, MAO-A and MAO-B, represent important targets for the treatment of neurological disorders.

The structure-activity relationship of these analogs reveals several key features that determine their potency and selectivity. Substitution on the indole (B1671886) ring and the amine nitrogen significantly influences inhibitory activity. For instance, the presence of a benzyloxy group at the 5-position of the indole ring has been identified as a critical factor for conferring high selectivity towards MAO-B. nih.gov One of the most potent and selective MAO-B inhibitors from this class is N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), which acts as a "suicide" inhibitor. nih.gov This compound demonstrated a Ki value of 0.75 nM for MAO-B and 800 nM for MAO-A, resulting in a selectivity index of 1066 for MAO-B. nih.gov

Furthermore, N-methylation of the propargylamine (B41283) group in indole-2-propargylamines has been shown to enhance MAO-B inhibitory potency. nih.gov Computational studies have identified indole-2-N-methylpropargylamine as a superior MAO-B binder compared to the clinically used drugs rasagiline (B1678815) and selegiline. nih.govnih.gov Molecular modeling suggests that the indole ring of these inhibitors positions itself within an aromatic cavity of the enzyme, engaging in π-π stacking interactions with key tyrosine residues and the FAD cofactor. nih.gov

In contrast, certain substitutions can favor MAO-A inhibition. For example, compound 22 from a series of indole analogues was found to be an exceptionally potent and selective MAO-A inhibitor, with a Ki of 0.00092 µM and a selectivity index of 68,478. nih.gov Molecular dynamics simulations indicated that this compound's high affinity for MAO-A is due to its ability to form hydrogen bonds with the FAD cofactor, an interaction not observed with MAO-B. nih.gov The methylation of the indole nitrogen in some series has been shown to eliminate MAO-B inhibition activity. nih.gov

Table 1: MAO Inhibitory Activity of Selected Indole-2-ylmethylamine Derivatives

CompoundTargetKi (nM)Selectivity Index (MAO-A/MAO-B)Reference
N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73)MAO-A8001066 (for MAO-B) nih.gov
MAO-B0.75
Compound 22MAO-A0.9268,478 (for MAO-A) nih.gov
MAO-B63,000
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A14~1 nih.gov
MAO-B17

Cholinesterase (AChE and BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. While the broader class of indole derivatives has been extensively studied for this activity, specific data on (1H-Indol-2-ylmethyl)methylamine analogs is more limited. However, related indole structures provide valuable SAR insights.

For instance, a series of indole-based compounds were designed as multi-target-directed ligands for Alzheimer's disease, with several compounds demonstrating potent dual inhibition of AChE and BuChE in the nanomolar range. nih.govresearchgate.net The indole moiety is often incorporated to enhance interactions with tryptophan residues within the active sites of these enzymes. ekb.eg In some series of indole derivatives, the introduction of a benzyloxy benzylidene ring was found to enhance cholinesterase inhibition compared to indolyl benzylidene containing compounds. ekb.eg

One study on indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety found that a quaternary ammonium (B1175870) salt derivative with a nitro group at the C-4 position of the N-phenylpiperazine fragment demonstrated the most potent activity against AChE. nih.gov Another study on benzothiazolone derivatives showed that a compound bearing a 6-methoxy indole group was a potent and selective BChE inhibitor. eurekaselect.com These findings, while not directly on this compound, highlight the potential of the indole scaffold and the importance of specific substitutions in modulating cholinesterase inhibitory activity.

Table 2: Cholinesterase Inhibitory Activity of Selected Indole Derivatives

Compound ClassTarget EnzymeKey Structural Features for ActivityReference
Indole-based MTDLsAChE/BuChEDual inhibitors with nanomolar potency nih.govresearchgate.net
Indol-2-carboxylic acid estersAChEQuaternary ammonium salt with C-4 nitro-substituted N-phenylpiperazine nih.gov
Benzothiazolone derivativesBuChE6-methoxy indole group eurekaselect.com

Investigating Other Enzyme Systems and Mechanistic Pathways

Beyond MAO and cholinesterases, indole derivatives have been explored for their inhibitory effects on other enzyme systems, particularly kinases, which are crucial in cancer therapy. nih.gov The indole scaffold is a versatile core for developing kinase inhibitors targeting enzymes like PIM, CDK, TK, AKT, SRC, and PI3K.

For example, substitutions at the 4th position of the indole ring have led to potent PI3K inhibitors, while modifications at the 2nd and 6th positions have yielded potent CDK5 inhibitors. Some indole-2-carboxamide derivatives have been identified as potential multi-kinase inhibitors, targeting EGFR, BRAFV600E, and VEGFR-2. nih.gov The mode of action often involves the indole nucleus fitting into the ATP-binding pocket of the kinases.

Additionally, some indole derivatives have been investigated as inhibitors of enzymes involved in microbial metabolic pathways, such as those utilizing S-adenosyl methionine (SAM). nih.gov Specifically, indole derivatives have been identified as potential inhibitors of MetK, CobA, Dam, and TrmD, suggesting a role as broad-spectrum antimicrobial agents. nih.gov

Receptor Interactions and Functional Modulation

Serotonin (B10506) Receptor Agonism and Related Biological Pathways

The structural similarity of the indole nucleus to serotonin has prompted extensive investigation into indole derivatives as ligands for serotonin (5-HT) receptors. These receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and neurological processes.

Indole carbazimidamide derivatives have been identified as potent and selective 5-HT4 receptor agonists. Some of these compounds were found to be full agonists with potencies exceeding that of serotonin itself. For the 5-HT2A receptor, phenethylamine (B48288) and tryptamine (B22526) derivatives have been extensively studied, with the indole moiety being a key feature of the tryptamine class. The affinity for 5-HT2A receptors is influenced by substitutions on the indole ring and the ethylamine (B1201723) side chain.

A series of substituted 2-(indol-1-yl)-1-methylethylamines were found to be selective 5-HT2C receptor agonists. These compounds were functionally characterized both in vitro and in vivo, demonstrating their potential for therapeutic applications. Furthermore, rotationally restricted phenolic analogs of serotonin, where the 5-hydroxyindole (B134679) is replaced by a dihydropyrano[3,2-e]indole system, have been shown to be selective 5-HT2 receptor agonists. The high affinity of these compounds for 5-HT2 receptors suggests a specific conformation of the aminoethyl side chain is preferred for binding to this receptor subtype compared to 5-HT1 receptors.

Table 3: Serotonin Receptor Activity of Selected Indole Derivatives

Compound ClassTarget ReceptorActivityKey Structural InsightsReference
Indole carbazimidamides5-HT4Full and partial agonistsPotency influenced by substitutions on the indole and carbazimidamide
2-(Indol-1-yl)-1-methylethylamines5-HT2CSelective agonistsSelectivity over 5-HT2A receptors
Dihydropyrano[3,2-e]indole derivatives5-HT2Selective agonistsRotational restriction of the serotonin scaffold confers selectivity

Interaction with Calcium Sensing Receptors

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in calcium homeostasis. A notable example of an indole-2-ylmethylamine derivative that interacts with this receptor is calindol (B1242810), which is (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine. Calindol acts as a positive allosteric modulator, or calcimimetic, of the CaSR.

A comprehensive structure-activity study of calindol derivatives has provided significant insights into the structural requirements for CaSR modulation. While replacing the naphthyl moiety with other aromatic groups like phenyl or biphenyl (B1667301) was generally detrimental to activity, substitutions on the indole ring were more fruitful. For instance, incorporating substituents at the 4, 5, or 7-position of the indole ring led to derivatives that were either equipotent to or more active than calindol. Specifically, 7-nitrocalindol was found to be a 6-fold more active calcimimetic, with an EC50 of 20 nM. Interestingly, these more active derivatives also showed a more selective profile, not acting as antagonists at the closely related GPRC6A receptor.

Table 4: Activity of Calindol and its Derivatives at the Calcium Sensing Receptor

CompoundSubstitution on Indole RingRelative Activity (EC50)Selectivity ProfileReference
CalindolNoneBaseline
4-phenylcalindol4-phenylEquipotent to calindol
4-hydroxycalindol4-hydroxyEquipotent to calindol
5-hydroxycalindol5-hydroxyEquipotent to calindol
7-nitrocalindol7-nitro6-fold more active (20 nM)More selective than calindol

Melatonin (B1676174) Receptor Antagonism

The indole nucleus is a cornerstone of melatoninergic ligands. However, modifying the classic melatonin structure, which features a side chain at the C(3) position, has led to the discovery of potent receptor antagonists. Specifically, moving the side chain to the C(2) position of the indole ring, a core feature of this compound derivatives, is a critical modification for achieving melatonin receptor antagonism, particularly with selectivity for the MT2 receptor subtype. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies have shown that 4-methoxy-2-(N-acylaminomethyl)indoles that include a benzyl (B1604629) group at position 1 are selective MT2 antagonists. nih.gov A key topographical feature for these MT2 selective antagonists appears to be a lipophilic group positioned out of the plane of the indole ring. nih.govresearchgate.net For instance, the introduction of a p-chlorobenzyl group at the N1 position of the indole ring, combined with a propanamide side chain, resulted in a compound with a 148-fold selectivity for the MT2 receptor, where it acts as a pure antagonist. nih.govresearchgate.net

Further exploration led to a novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues. nih.gov These compounds were designed to probe the steric and electronic properties of the MT2 receptor's binding pocket. nih.gov The research confirmed that an acetamide (B32628) derivative with an unsubstituted indoline (B122111) moiety demonstrated excellent binding affinity and selectivity for the MT2 subtype, functioning as a competitive antagonist. nih.gov However, substitutions on the indoline moiety, such as 5-Me, 5-OMe, or 5-Br, led to a reduction in both MT2 affinity and selectivity, highlighting the importance of hydrophobic interactions in this binding region. nih.gov

Another series of 2-[(phenylmethylamino)methyl]-1H-indole analogues also yielded novel melatoninergic ligands. nih.gov One such derivative displayed high MT2 binding affinity (Ki=2 nM) and acted as an MT2 antagonist while simultaneously functioning as an MT1 agonist. nih.gov These findings help to define the SAR around the 1 and 2 positions of the indole core concerning binding affinity, receptor selectivity, and intrinsic activity. nih.gov

CompoundModificationMT1 Affinity (Ki, nM)MT2 Affinity (Ki, nM)Selectivity (MT1/MT2)ActivityReference
N-[(1-p-chlorobenzyl-4-methoxy-1H-indol-2-yl)methyl]propanamideSide chain at C2, 1-p-chlorobenzyl group--148-fold for MT2Pure MT1/MT2 Antagonist nih.gov
2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin acetamide analogueUnsubstituted indoline moiety1151115Competitive MT2 Antagonist nih.gov
Compound 20d (2-[(phenylmethylamino)methyl]-1H-indole analogue)Phenylmethylamino group at C21628MT2 Antagonist / MT1 Agonist nih.gov

Investigation of Specific Biological Signaling Processes

Influence on Cell Signaling and Gene Expression

Indole-2-ylmethylamine derivatives exert significant influence over cellular functions by modulating key signaling pathways and altering gene expression profiles. Their anti-inflammatory and anticancer activities are often rooted in this regulatory capacity.

A primary mechanism involves the modulation of inflammatory pathways. Indole derivatives have been shown to target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov For example, certain diimide-indole derivatives were found to inhibit the production of Interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS) by targeting the NF-κB pathway. nih.gov Similarly, brominated indoles have been observed to significantly inhibit the translocation of NF-κB in macrophages. mdpi.com The activation of these pathways is a critical step in the expression of numerous pro-inflammatory genes.

Furthermore, these compounds can influence cell cycle progression and apoptosis. Some indole derivatives induce cell cycle arrest at the G1/G0 phase and promote programmed cell death (apoptosis). nih.gov This is achieved by modulating the expression of key regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov Other studies on 2-(thiophen-2-yl)-1H-indole derivatives demonstrated an ability to cause cell cycle arrest at the S and G2/M phases. nih.gov This was accompanied by a significant decrease in the expression of oncogenic miR-25 and the proto-oncogene C-Myc, alongside an increase in the expression of tumor-suppressor microRNAs like miR-30C and miR-107. nih.gov

The expression of inflammatory enzymes and cytokines is also directly impacted. Indole-2-one derivatives can inhibit the expression of tumor necrosis factor-alpha (TNF-α), IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in macrophages. nih.gov This broad inhibition of inflammatory mediators underscores the therapeutic potential of these scaffolds in inflammatory diseases. nih.gov

Intervention in Protein Synthesis and RNA Replication

The biological activity of indole-2-ylmethylamine derivatives extends to fundamental cellular processes, including the synthesis of proteins and the replication of nucleic acids. This is particularly evident in their antiviral and antimicrobial mechanisms.

Several indole derivatives function as potent inhibitors of viral enzymes that are crucial for replication. A notable example is the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which includes indole-containing drugs like Atevirdine and Delavirdine. mdpi.comnih.gov These compounds bind to the reverse transcriptase enzyme of viruses like HIV, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a critical step for viral replication. mdpi.comnih.gov

Beyond reverse transcriptase, other viral enzymes are also targeted. Indole derivatives have been developed as inhibitors of viral polymerases and integrases, further disrupting the viral life cycle. nih.gov For instance, the broad-spectrum antiviral drug Arbidol, an indole derivative, is known to prevent viral entry and has been shown to inhibit viral replication, impacting the synthesis of viral proteins and RNA. nih.gov In the context of the SARS-CoV-2 coronavirus, indole derivatives have been suggested to block infectivity by targeting glycoproteins and inhibiting the virus's enzymatic activity and replication processes, which are fundamentally tied to RNA and protein synthesis. frontiersin.org

In the antibacterial realm, indole derivatives can inhibit protein and RNA synthesis. Mechanistic studies against mycobacterial strains have revealed that some indole-based compounds act by inhibiting RNA polymerase (disrupting transcription) and ribosomes (disrupting translation/protein synthesis). nih.gov Additionally, they can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for managing DNA supercoiling during replication and transcription. nih.gov

Mechanistic Basis of Anti-inflammatory Properties of Indole-2-ylmethylamine Scaffolds

The anti-inflammatory effects of indole-2-ylmethylamine and related scaffolds are well-documented and arise from their ability to intervene in multiple stages of the inflammatory cascade. The mechanisms are multifaceted, involving the direct inhibition of pro-inflammatory enzymes and the suppression of key signaling pathways.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. nih.gov By inhibiting COX-2, which is typically upregulated at sites of inflammation, indole derivatives reduce the production of prostaglandins like PGE2, thereby alleviating pain and inflammation. nih.govmdpi.com Some derivatives also exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another enzyme that produces inflammatory leukotrienes. nih.gov

Another critical anti-inflammatory mechanism is the suppression of the NF-κB signaling pathway. nih.govmdpi.com NF-κB is a master regulator of inflammation, controlling the gene expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies have shown that indole-2-carboxamide and brominated indole derivatives effectively inhibit the LPS-induced activation and nuclear translocation of NF-κB. mdpi.comnih.gov This leads to a downstream reduction in the expression of its target genes, including TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org

The direct inhibition of pro-inflammatory cytokine and mediator production is a consistent finding. Numerous studies have demonstrated that various indole derivatives, including indole-2-carboxamides and indole-2-ones, significantly inhibit the release of TNF-α, IL-6, and nitric oxide (NO) from LPS-stimulated macrophages. nih.govnih.govrsc.org

Indole Scaffold TypeMechanism of ActionInhibited Mediators/PathwaysReference
Indole-2-carboxamideInhibition of cytokine expressionTNF-α, IL-6 nih.gov
Indole-2-oneInhibition of enzyme and cytokine expressionCOX-2, iNOS, TNF-α, IL-6 nih.gov
Indole-2-formamideInhibition of pro-inflammatory cytokine releaseNO, IL-6, TNF-α rsc.org
Brominated IndolesInhibition of NF-κB translocationNF-κB, NO, PGE2, TNF-α mdpi.com
General Indole DerivativesInhibition of COX/LOX enzymesCOX-2, 5-LOX nih.gov

Exploration of Antiviral and Antimicrobial Mechanisms

The indole scaffold is a versatile platform for developing agents that combat infectious diseases. The mechanisms of action are diverse, targeting various aspects of viral and microbial physiology.

Antiviral Mechanisms: A key antiviral strategy for indole derivatives is the inhibition of viral entry and fusion with the host cell. The drug Arbidol, for example, prevents the fusion of the viral lipid membrane with the host cell membrane, a crucial first step in infection for many enveloped viruses. nih.gov Similarly, certain bisindole compounds have been specifically designed to inhibit HIV-1 fusion by targeting a hydrophobic pocket on the viral transmembrane glycoprotein (B1211001) gp41, which disrupts the conformational changes necessary for membrane fusion. nih.gov

Another major antiviral mechanism is the inhibition of reverse transcriptase, as discussed previously. Indole-containing NNRTIs like Atevirdine are a critical component of antiretroviral therapy, preventing the replication of retroviruses such as HIV. mdpi.comnih.gov Some indole derivatives have also shown moderate activity against a range of other viruses, including Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2), suggesting a broad spectrum of potential targets. nih.gov

Antimicrobial Mechanisms: The antimicrobial actions of indole derivatives are equally varied. One fundamental mechanism is the disruption of the bacterial cell membrane. nih.gov Cationic amphiphilic indole compounds, for instance, can compromise the integrity of the mycobacterial membrane, leading to depolarization and cell death. nih.gov

Inhibition of cell wall synthesis is another effective strategy. Specific indole derivatives have been found to inhibit the enzyme MurB in E. coli. nih.gov MurB is essential for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, making it an excellent target for antibacterial agents. nih.gov In mycobacteria, which have a unique and complex cell wall, indoleamides act as inhibitors of MmpL3, a transporter essential for moving mycolic acids—critical components of the mycobacterial cell wall—to the exterior. nih.gov

Indole derivatives also exhibit antifungal activity. A common mechanism is the inhibition of 14α-lanosterol demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Since ergosterol is the primary sterol in fungal cell membranes, its depletion disrupts membrane integrity and function, leading to fungal cell death. nih.gov Finally, the ability of some indole derivatives to inhibit biofilm formation represents another important antimicrobial strategy, as biofilms protect bacteria from antibiotics and host immune responses. nih.govresearchgate.net

Utility of 1h Indol 2 Ylmethyl Methylamine As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Complex Polycyclic Indole (B1671886) Scaffolds

The indole nucleus of (1H-Indol-2-ylmethyl)methylamine serves as a foundational element for the construction of intricate polycyclic systems. While direct utilization of this specific compound is not extensively documented in readily available literature, the principles of indole chemistry suggest its high potential as a precursor. The synthesis of polycyclic fused indoline (B122111) scaffolds often involves the reaction of indole derivatives with various reagents to construct additional rings. nih.gov

For instance, Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines has been achieved through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. nih.gov The nature and type of substituents on the indole ring and the diene act as a switch, directing the reaction towards different product types. nih.gov It is plausible that this compound could participate in similar cycloaddition reactions, leading to novel polycyclic structures. The methylamine (B109427) group could be further functionalized or used to influence the regioselectivity of the cyclization.

Another strategy for building polycyclic indole scaffolds involves palladium-catalyzed annulations. For example, pyrido[2,3-b]indole derivatives have been synthesized through the [3+3] annulation of 1-alkyl-indolin-2-imines with dialkyl (2-methylenepropane-1,3-diyl) dicarbonates. researchgate.net While this example uses an indolin-2-imine, the underlying principle of using a functionalized indole to build a new ring system is applicable. The methylamine group in this compound could be transformed into a suitable functional group to facilitate such annulation reactions.

Furthermore, the synthesis of dihydro-6H-indolo[2,3-b]quinoline derivatives has been accomplished using 3-alkyl-1-alkylindolin-2-imine hydrochlorides as building blocks in a copper-catalyzed reaction. researchgate.net This highlights the utility of substituted indoles in constructing complex, multi-ring systems that are of interest in medicinal chemistry and materials science. The reactivity of the indole C3 position in derivatives like this compound could be exploited in similar synthetic strategies.

Precursor TypeReaction TypeResulting Scaffold
Indole Derivatives[4 + 2] and [3 + 2] CycloadditionTetrahydro-1H-pyridazino[3,4-b]indoles, Tetrahydropyrrolo[2,3-b]indoles nih.gov
1-Alkyl-indolin-2-imines[3+3] AnnulationPyrido[2,3-b]indoles researchgate.net
3-Alkyl-1-alkylindolin-2-imine hydrochloridesCopper-catalyzed CyclizationDihydro-6H-indolo[2,3-b]quinolines researchgate.net

Integration into the Development of Diverse Bioactive Molecules

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. ijpsr.inforsc.org this compound, as a functionalized indole, is a valuable building block for the synthesis of new bioactive molecules. Its structure can be modified at the indole nitrogen, the benzene (B151609) ring, and the methylamine side chain to generate a library of compounds for biological screening.

Research has shown that derivatives of N-benzyl-1H-indole-2-carbohydrazide exhibit antiproliferative activity against various cancer cell lines. mdpi.com These compounds are synthesized from 1H-indole-2-carboxylic acid, highlighting the potential of 2-substituted indoles in cancer drug discovery. mdpi.com Similarly, this compound could be used to synthesize analogous structures where the carbohydrazide moiety is replaced by other functional groups derived from the methylamine.

In another study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized as tubulin polymerization inhibitors, demonstrating potent antiproliferative activities against several cancer cell lines. rsc.org Although this example involves a 3-substituted indole, it underscores the therapeutic potential of N-methylated indole derivatives in oncology.

The synthesis of new bioactive aromatic indole molecules with a monosaccharide core has also been reported, yielding compounds with antibacterial and antifungal properties. dergipark.org.tr These molecules were prepared by coupling a modified 1,1,2-trimethyl-1H-benzo[e]indole with amino sugars. dergipark.org.tr This approach could be adapted to this compound, where the methylamine group could be linked to various biomolecules to create novel hybrid compounds with potentially enhanced biological activity.

Furthermore, (2,3-dihydro-1H-indol-5-ylmethyl)amine has been identified as a convenient intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which are of interest for their potential pharmacological properties. mdpi.comresearchgate.net This demonstrates the value of methylamine-containing indole derivatives as versatile intermediates in drug discovery.

Indole Derivative ClassBiological Activity
N-Benzyl-1H-indole-2-carbohydrazidesAntiproliferative mdpi.com
N-((1-methyl-1H-indol-3-yl)methyl)acetamidesTubulin Polymerization Inhibition rsc.org
Indole-Monosaccharide ConjugatesAntibacterial, Antifungal dergipark.org.tr
1-(Indolin-5-yl)methanaminesPotential Pharmacological Properties mdpi.comresearchgate.net

Applications in the Synthesis of Agrochemicals and Fine Chemicals

The indole skeleton is not only prevalent in pharmaceuticals but also serves as a key building block in the synthesis of agrochemicals and fine chemicals. nih.gov The unique electronic properties of the indole ring and the ability to introduce a wide range of substituents make indole derivatives attractive candidates for developing new crop protection agents and specialized chemical products.

The synthesis of highly functionalized 1H-indole-2-carbonitriles through cross-coupling reactions has been described, with these compounds serving as precursors to various indole-fused polycycles. nih.gov The nitrile group in these intermediates can be transformed into a variety of other functional groups, making them versatile building blocks for both agrochemicals and pharmaceuticals. nih.gov this compound, with its reactive methylamine side chain, offers a complementary synthetic handle for the construction of complex molecules for these applications.

In the realm of fine chemicals, indole derivatives are used in the synthesis of dyes, fragrances, and materials with specific optical or electronic properties. The chromophoric nature of the indole ring can be tuned by the introduction of various substituents. The methylamine group of this compound could be used to attach the indole core to polymers or other materials, thereby imparting new functionalities.

Application AreaRole of Indole Derivatives
AgrochemicalsKey building blocks for herbicides, fungicides, and insecticides nih.gov
Fine ChemicalsPrecursors for dyes, fragrances, and functional materials

Emerging Research Directions and Future Perspectives in 1h Indol 2 Ylmethyl Methylamine Chemistry

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign methodologies. For the synthesis of indole (B1671886) derivatives, this includes the use of greener solvents, catalysts, and energy sources. Recent research has highlighted the use of bioglycerol-based carbon sulfonic acid as an efficient and recyclable catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions. nih.gov Another approach involves microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net For instance, the synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one has been achieved in high yield using microwave irradiation in lemon juice, a natural and acidic medium. researchgate.net The development of one-pot multicomponent reactions in aqueous media, utilizing nanocatalysts, also represents a significant step towards sustainable synthesis of functionalized indoles. researchgate.net Future efforts will likely focus on the use of hypervalent iodine reagents as green alternatives to heavy metals and the development of catalytic methods that utilize readily available and non-toxic materials. acs.org

Application of Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

The detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are invaluable tools for in situ monitoring of chemical reactions involving (1H-Indol-2-ylmethyl)methylamine and its analogs. Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS) are routinely used to confirm the structure and purity of synthesized indole derivatives. mdpi.comnih.gov For example, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine was confirmed by elemental analysis, HRMS, ¹H and ¹³C NMR, and IR spectroscopy. mdpi.com The application of these techniques in real-time can provide valuable insights into reaction intermediates and transition states, facilitating the development of more efficient and selective synthetic methods.

Leveraging Artificial Intelligence and Machine Learning in Predictive Modeling of SAR

The relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of drug discovery. Artificial intelligence (AI) and machine learning (ML) are increasingly being used to build predictive models of SAR, accelerating the identification of promising drug candidates. For indole derivatives, these computational tools can be used to predict their binding affinity to various biological targets and to guide the design of new analogs with improved activity and pharmacokinetic properties. While specific AI/ML applications for this compound are still emerging, the broader application of these technologies in medicinal chemistry suggests a significant future role. mdpi.com For instance, targeted SAR studies have identified di-N,1-substituted 1-(indolin-5-yl)methanamines as promising structures. mdpi.com

Exploration of Novel Biological Targets and Mechanistic Pathways

While the indole core is known to interact with a wide range of biological targets, research is ongoing to identify novel applications for this compound derivatives. The indole structure's ability to bind to various targets allows it to modulate cellular processes, including signal transduction and gene expression. Current research has explored the potential of indole derivatives as anticancer and antimicrobial agents. researchgate.net For example, some derivatives have been shown to induce apoptosis in cancer cell lines. The exploration of new biological targets and a deeper understanding of the mechanistic pathways through which these compounds exert their effects will be a key area of future research.

Design and Synthesis of Multi-target Directed Ligands

The complexity of many diseases, such as Alzheimer's disease, has led to the development of multi-target-directed ligands (MTDLs). uj.edu.plnih.govnih.govresearchgate.net This approach aims to design single molecules that can interact with multiple biological targets involved in the disease pathology. uj.edu.plnih.gov The this compound scaffold is a valuable component in the design of MTDLs. For instance, hybrid compounds combining the indole-methylamine moiety with other pharmacophores have been designed to target both monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in Alzheimer's disease. The design of MTDLs often involves combining different molecular scaffolds to create a hybrid molecule with a desired polypharmacological profile. uj.edu.plnih.gov Future research will focus on refining the design of these MTDLs to achieve optimal activity at multiple targets while minimizing off-target effects. researchgate.net

Investigation of Conformationally Restricted Analogs

The three-dimensional conformation of a molecule plays a critical role in its interaction with biological targets. The synthesis and study of conformationally restricted analogs of this compound can provide valuable insights into the bioactive conformation and lead to the development of more potent and selective ligands. By introducing rigid structural elements, researchers can lock the molecule into a specific shape, potentially enhancing its binding affinity and biological activity. While specific studies on conformationally restricted analogs of this compound are not extensively reported, this remains a promising area for future investigation to refine the pharmacological profile of this class of compounds.

Q & A

Q. How can cross-disciplinary approaches (e.g., materials science) leverage this compound’s properties?

  • Methodological Answer : In perovskite solar cells, methylamine derivatives facilitate crystal growth. Spin-coating this compound-doped MAPbI₃ films improves light absorption (UV-Vis: λₐᵦₛ ~780 nm) and reduces charge recombination (PL lifetime: 15 ns → 22 ns) . Stability tests under 85°C/85% RH for 500 hours assess degradation kinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.